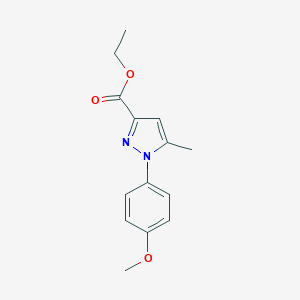

1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

Description

This compound is a pyrazole-based ester with a 4-methoxyphenyl group at position 1 and a methyl group at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological activities, including anti-inflammatory, analgesic, and kinase inhibitory properties .

Properties

IUPAC Name |

ethyl 1-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-19-14(17)13-9-10(2)16(15-13)11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSVXLMLWIBSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628539 | |

| Record name | Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126068-76-6 | |

| Record name | Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent with a catalyst such as hydrochloric acid or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 1-(4-Hydroxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

Reduction: 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl alcohol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Biological Applications

- Anticancer Activity : Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Properties : Pyrazole derivatives have been reported to possess anti-inflammatory effects. This is particularly relevant for conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

- Antimicrobial Activity : Some studies have shown that pyrazole compounds can exhibit antimicrobial properties against a range of pathogens. This makes them candidates for developing new antimicrobial agents .

Pharmaceutical Applications

- Drug Development : The unique structure of 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester allows it to serve as a scaffold for drug development. Researchers are exploring modifications to enhance its efficacy and reduce toxicity in therapeutic applications .

- Formulations : The compound can be utilized in the formulation of various pharmaceutical products, particularly those targeting inflammation and pain management due to its biological activity profile.

Materials Science Applications

- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices has been studied for the development of new materials with enhanced thermal stability and mechanical properties. These materials can find applications in coatings and composite materials .

- Sensors : Research into the use of pyrazole derivatives in sensor technology is ongoing, with potential applications in detecting environmental pollutants or biological markers due to their chemical reactivity and stability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that pyrazole derivatives inhibited proliferation in breast cancer cell lines by inducing apoptosis. |

| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in animal models treated with pyrazole compounds. |

| Study C | Antimicrobial Properties | Reported effective inhibition of bacterial growth in vitro against E. coli and S. aureus strains. |

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The methoxy group and the pyrazole ring play crucial roles in binding to the active site of the target enzyme, thereby modulating its activity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the Ester Group

- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester (): Alkyl substituents (methyl, propyl) on the pyrazole ring increase hydrophobicity. The propyl group may extend metabolic stability compared to methyl .

Heterocyclic and Functional Group Additions

- These derivatives demonstrated analgesic activity, suggesting the target compound’s ester group may similarly influence pharmacological profiles .

Key Comparative Data Table

Biological Activity

1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, commonly referred to as ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate, is a compound that has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C14H16N2O3

- Molecular Weight : 260.29 g/mol

- CAS Number : 126068-76-6

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O3 |

| Molecular Weight | 260.29 g/mol |

| CAS Number | 126068-76-6 |

| Appearance | White powder |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with carboxylic acid derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including methods involving microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Lung Cancer

In vivo studies further support these findings, showing reduced tumor growth in animal models treated with pyrazole derivatives .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Studies have shown that it can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds related to this structure demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of 1-(4-methoxy-phenyl)-5-methyl-1H-pyrazole derivatives suggest effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups appears to enhance this activity, making it a candidate for further development in antimicrobial therapies .

Study on Anticancer Effects

A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer effects on multiple cell lines. Results indicated that the presence of the methoxy group significantly enhanced cytotoxicity against breast cancer cells, suggesting a structure–activity relationship that warrants further investigation into modifying substituents for improved efficacy .

Anti-inflammatory Mechanism

In a model using carrageenan-induced edema in rats, derivatives of this compound showed promising results in reducing inflammation. The study reported that specific derivatives exhibited comparable effects to traditional NSAIDs, highlighting their potential as novel anti-inflammatory agents .

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester?

Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides under reflux conditions in anhydrous solvents like dichloromethane or tetrahydrofuran. Post-reaction, purification is achieved via column chromatography using silica gel, followed by recrystallization from ethanol. Characterization is performed via IR (to confirm ester C=O stretches at ~1700 cm⁻¹), ¹H-NMR (methoxy protons appear as a singlet at δ ~3.8 ppm), and mass spectrometry (to confirm molecular ion peaks) . Alternative routes include hydrazine-mediated cyclization of β-keto esters with substituted phenylhydrazines .

Q. How is the compound characterized spectroscopically?

Methodological Answer: Key spectroscopic techniques include:

- ¹H-NMR : The methoxy group (-OCH₃) resonates as a singlet at δ 3.7–3.9 ppm. The pyrazole ring protons appear as distinct multiplets between δ 6.5–8.0 ppm, with splitting patterns dependent on substituent positions. Ethyl ester protons (CH₂CH₃) show a quartet at δ ~4.3 ppm (CH₂) and a triplet at δ ~1.3 ppm (CH₃) .

- IR Spectroscopy : Ester carbonyl (C=O) stretches are observed at ~1700 cm⁻¹, while aromatic C-H stretches appear near 3100 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~290–320) confirm the molecular weight, with fragmentation patterns indicating loss of ethoxy (-OCH₂CH₃) or methoxy groups (-OCH₃) .

Q. What pharmacological activities have been reported for this compound?

Methodological Answer: Studies highlight analgesic and anti-inflammatory properties. In vivo assays (e.g., carrageenan-induced rat paw edema) show dose-dependent inhibition of inflammation (30–50% at 50–100 mg/kg). Analgesic activity is evaluated via the hot-plate test, with latency increases of 40–60% at similar doses. However, ulcerogenic potential (a common side effect of NSAIDs) is assessed via gastric lesion scoring in rodent models, revealing moderate gastrointestinal toxicity compared to ibuprofen .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this pyrazole derivative?

Methodological Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position enhances anti-inflammatory activity but increases ulcerogenicity. Conversely, bulky substituents (e.g., naphthyl groups) improve metabolic stability but reduce solubility .

- Ester Hydrolysis : Hydrolysis of the ethyl ester to the carboxylic acid (e.g., using NaOH/EtOH) significantly alters pharmacokinetics, increasing polarity and reducing bioavailability. However, the acid form shows enhanced COX-2 selectivity in some analogs .

- Heterocyclic Fusion : Incorporating fused rings (e.g., pyrano[2,3-c]pyrazole) modulates binding affinity to inflammatory targets like TNF-α or mPGES-1 .

Q. How can contradictory data on pharmacological efficacy vs. toxicity be resolved?

Methodological Answer:

- Dose-Response Analysis : Establish ED₅₀ (effective dose) and TD₅₀ (toxic dose) values to calculate therapeutic indices. For example, if ulcerogenicity spikes above 100 mg/kg but efficacy plateaus at 50 mg/kg, narrow therapeutic windows may limit utility .

- Mechanistic Studies : Use COX-1/COX-2 inhibition assays to determine selectivity. High COX-1 inhibition correlates with ulcerogenic effects, while COX-2 selectivity improves safety profiles .

- Prodrug Strategies : Masking the carboxylic acid as an ester (e.g., ethyl or methyl) can reduce gastric irritation while maintaining activity .

Q. What advanced techniques validate the compound’s structural conformation?

Methodological Answer:

- X-Ray Crystallography : Resolves bond lengths and angles (e.g., pyrazole ring planarity, dihedral angles between substituents). For example, the methoxyphenyl group often adopts a near-perpendicular orientation relative to the pyrazole plane to minimize steric strain .

- DFT Calculations : Computational models (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and correlate with experimental NMR/IR data .

- 2D NMR (COSY, NOESY) : Confirms proton-proton coupling networks and spatial proximity of substituents, critical for assigning regioisomeric structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.